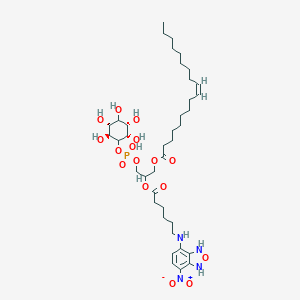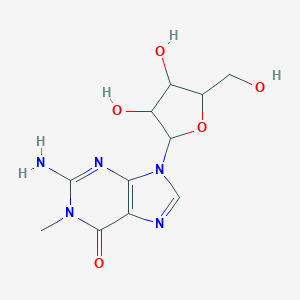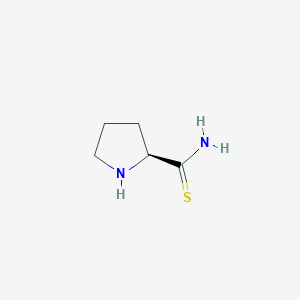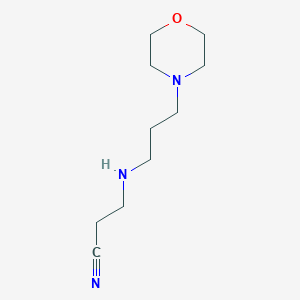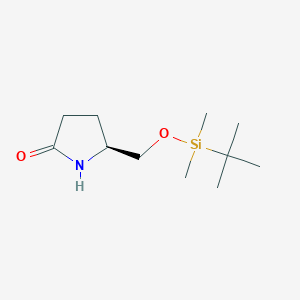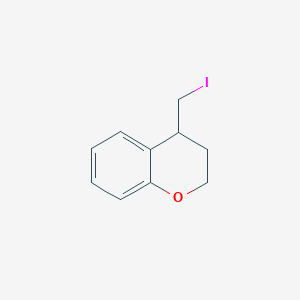![molecular formula C14H24N4O2+2 B033624 Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium CAS No. 103739-44-2](/img/structure/B33624.png)
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium, commonly known as TMTB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMTB is a cationic surfactant that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
TMTB has been shown to interact with various biomolecules, including proteins, lipids, and nucleic acids, through electrostatic interactions and hydrophobic interactions. TMTB can also disrupt the structure and function of cell membranes, leading to cell death. TMTB has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
生化学的および生理学的効果
TMTB has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. TMTB has also been shown to induce oxidative stress and inflammation, leading to cell damage and death. TMTB has been shown to have neurotoxic effects, leading to cognitive impairment and memory loss.
実験室実験の利点と制限
TMTB has several advantages as a surfactant in lab experiments, including its ability to stabilize nanoparticles and enhance the solubility of hydrophobic compounds. TMTB has also been shown to have low toxicity and high biocompatibility, making it suitable for use in biological systems. However, TMTB has some limitations, including its potential to interfere with enzymatic assays and its potential to induce non-specific interactions with biomolecules.
将来の方向性
There are several future directions for research on TMTB, including the development of new synthesis methods, the investigation of its mechanism of action, and its potential applications in drug delivery and biocatalysis. TMTB could also be used as a tool for the study of various biological processes, including the regulation of neurotransmitters and the modulation of cell signaling pathways. Further research is needed to fully understand the potential of TMTB and its applications in various scientific research fields.
合成法
TMTB can be synthesized using various methods, including the reaction of 2-aminobenzoyl acid with trimethylamine and formaldehyde, and the reaction of 2-chlorobenzoyl chloride with trimethylamine and urea. The synthesis process requires careful control of reaction conditions, temperature, and pH to ensure the desired product is obtained.
科学的研究の応用
TMTB has been extensively studied for its potential applications in various scientific research fields, including biochemistry, biotechnology, and materials science. TMTB has been used as a surfactant in the preparation of nanoparticles, drug delivery systems, and in the immobilization of enzymes for biocatalysis. TMTB has also been used in the preparation of biosensors for the detection of various analytes.
特性
CAS番号 |
103739-44-2 |
|---|---|
製品名 |
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium |
分子式 |
C14H24N4O2+2 |
分子量 |
278.35 g/mol |
IUPAC名 |
(1Z,2Z)-1-N,2-N-bis(trimethylazaniumyl)benzene-1,2-dicarboximidate |
InChI |
InChI=1S/C14H22N4O2/c1-17(2,3)15-13(19)11-9-7-8-10-12(11)14(20)16-18(4,5)6/h7-10H,1-6H3 |
InChIキー |
SDNLCLRDVCMRIB-UHFFFAOYSA-P |
異性体SMILES |
C[N+](/N=C(\[O-])/C1=CC=CC=C1/C(=N/[N+](C)(C)C)/[O-])(C)C |
SMILES |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
正規SMILES |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
同義語 |
2,2'-PB-trimethylhydrazinium 2,2'-phthaloyl bis(trimethylhydrazinium) 2,2'-phthaloyl bis(trimethylhydrazinium) dihydroxide bis(inner salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



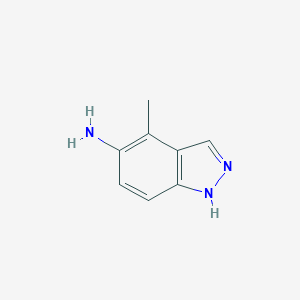
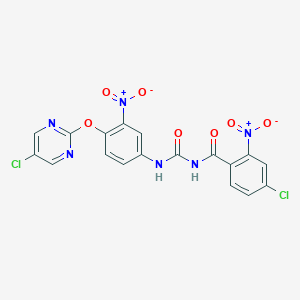
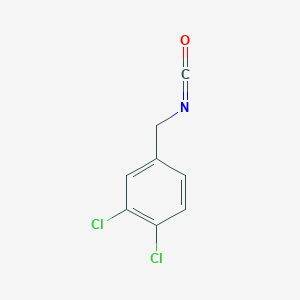

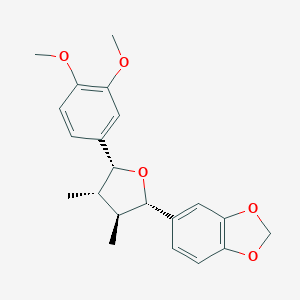
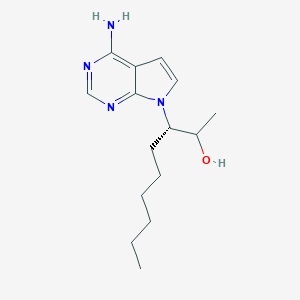
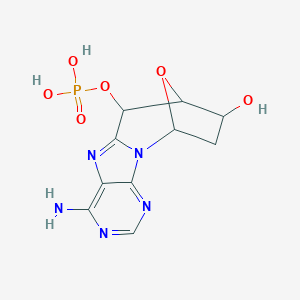
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
